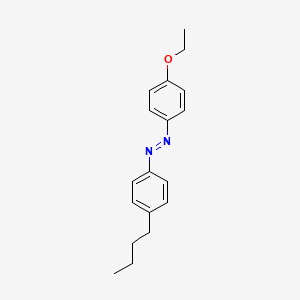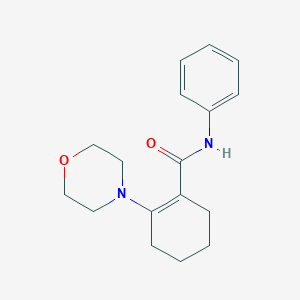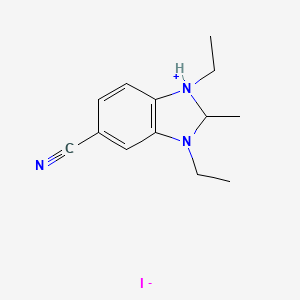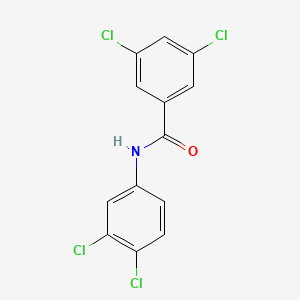
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of multiple chlorine atoms attached to the benzene rings, which significantly influence its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is heated to around 60°C to facilitate the reaction, resulting in the formation of the desired benzamide derivative .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The use of automated systems for solvent handling, temperature control, and product isolation is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with fewer chlorine atoms.
Hydrolysis: 3,5-dichlorobenzoic acid and 3,4-dichloroaniline.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-dichloro-N-(3,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 3,5-dichloro-N-(2,4-dichlorophenyl)benzamide
Uniqueness
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on the benzene rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency, selectivity, and stability in various applications .
Eigenschaften
CAS-Nummer |
27692-06-4 |
|---|---|
Molekularformel |
C13H7Cl4NO |
Molekulargewicht |
335.0 g/mol |
IUPAC-Name |
3,5-dichloro-N-(3,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H7Cl4NO/c14-8-3-7(4-9(15)5-8)13(19)18-10-1-2-11(16)12(17)6-10/h1-6H,(H,18,19) |
InChI-Schlüssel |
KJUFCIMJNCPGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


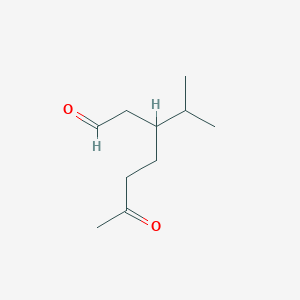
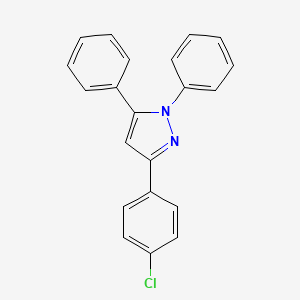
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)
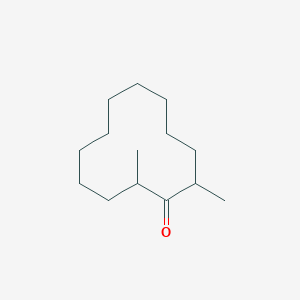
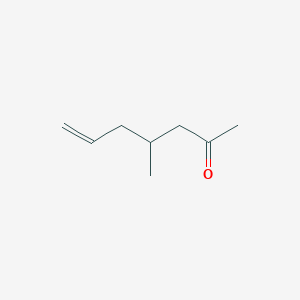

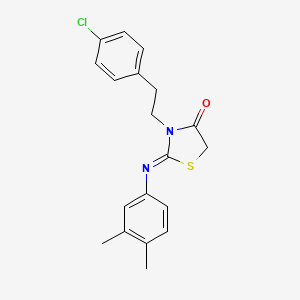
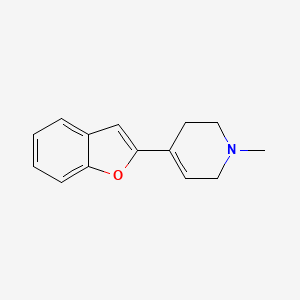
![4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate](/img/structure/B14686713.png)
![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)
